molecular formula C7H10N2O3S B1420987 4-ethoxypyridine-3-sulfonamide CAS No. 1229666-21-0

4-ethoxypyridine-3-sulfonamide

Cat. No.: B1420987
CAS No.: 1229666-21-0
M. Wt: 202.23 g/mol
InChI Key: MQJPVIGZIDYFMM-UHFFFAOYSA-N
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Description

4-ethoxypyridine-3-sulfonamide is a useful research compound. Its molecular formula is C7H10N2O3S and its molecular weight is 202.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Ethoxy-3-pyridinesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Ethoxy-3-pyridinesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase, where 4-Ethoxy-3-pyridinesulfonamide acts as an inhibitor . This interaction is crucial as it affects the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons, impacting various physiological processes.

Cellular Effects

4-Ethoxy-3-pyridinesulfonamide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase by 4-Ethoxy-3-pyridinesulfonamide can lead to alterations in pH regulation within cells, affecting cellular functions such as ion transport and metabolic processes .

Molecular Mechanism

The molecular mechanism of 4-Ethoxy-3-pyridinesulfonamide involves its binding interactions with biomolecules. As an inhibitor of carbonic anhydrase, 4-Ethoxy-3-pyridinesulfonamide binds to the active site of the enzyme, preventing it from catalyzing its reaction. This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethoxy-3-pyridinesulfonamide have been studied over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that 4-Ethoxy-3-pyridinesulfonamide remains stable under certain conditions, but its degradation can lead to a decrease in its inhibitory effects on carbonic anhydrase .

Dosage Effects in Animal Models

The effects of 4-Ethoxy-3-pyridinesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects. At higher doses, 4-Ethoxy-3-pyridinesulfonamide may exhibit toxic effects, including disruptions in metabolic processes and potential organ damage .

Metabolic Pathways

4-Ethoxy-3-pyridinesulfonamide is involved in metabolic pathways related to its interaction with carbonic anhydrase. The inhibition of this enzyme affects the metabolic flux of bicarbonate and proton production, which can influence various physiological processes. Additionally, 4-Ethoxy-3-pyridinesulfonamide may interact with other enzymes and cofactors involved in metabolic pathways .

Transport and Distribution

The transport and distribution of 4-Ethoxy-3-pyridinesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, 4-Ethoxy-3-pyridinesulfonamide may be transported across cell membranes by specific transporters, affecting its concentration within cells .

Subcellular Localization

4-Ethoxy-3-pyridinesulfonamide exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its inhibitory effects on carbonic anhydrase and other cellular processes .

Properties

IUPAC Name

4-ethoxypyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-2-12-6-3-4-9-5-7(6)13(8,10)11/h3-5H,2H2,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJPVIGZIDYFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306697
Record name 4-Ethoxy-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229666-21-0
Record name 4-Ethoxy-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229666-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxypyridine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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